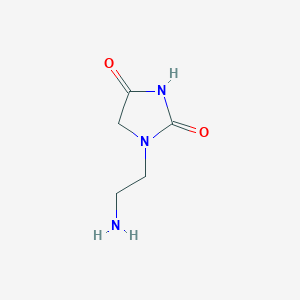
1-(2-Aminoethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 1-(2-aminoethyl)- is a heterocyclic organic compound that belongs to the imidazolidinedione family This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-imidazolidinedione, 1-(2-aminoethyl)- typically involves the reaction of ethylenediamine with carbon dioxide or phosgene under controlled conditions. One common method is the cyclization of N-(2-aminoethyl)urea, which can be prepared by reacting ethylenediamine with urea. The reaction is usually carried out in the presence of a catalyst such as γ-Al2O3 at elevated temperatures (around 250°C) in supercritical CO2 .
Industrial Production Methods
Industrial production of 2,4-imidazolidinedione, 1-(2-aminoethyl)- often employs continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like ceria-based materials has been reported to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 1-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazolidinones, amine derivatives, and various functionalized imidazolidinediones .
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 1-(2-aminoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 2,4-imidazolidinedione, 1-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2-thione: Exhibits similar biological activities but contains a sulfur atom in place of one of the carbonyl groups.
Imidazole-2-thione: Another related compound with a sulfur atom, known for its antimicrobial and antifungal properties.
Uniqueness
2,4-Imidazolidinedione, 1-(2-aminoethyl)- is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C5H9N3O2 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
1-(2-aminoethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10) |
Clé InChI |
WWOOGWNXZBZSSO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


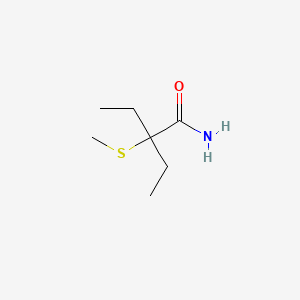

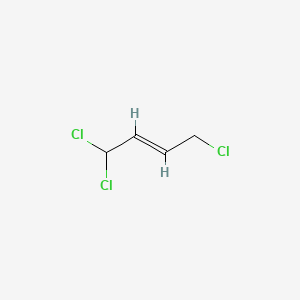

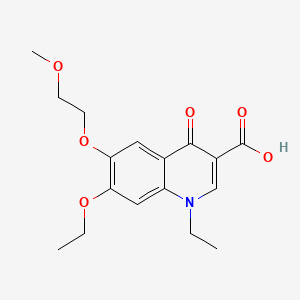
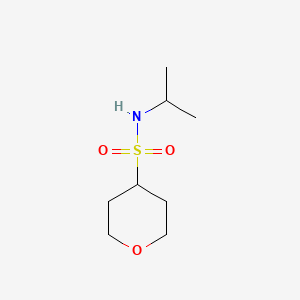

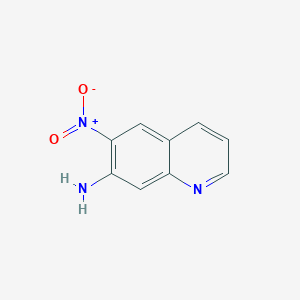
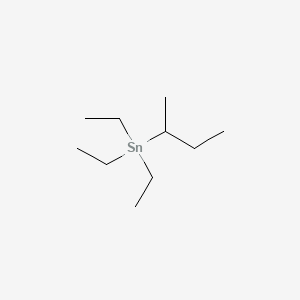

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
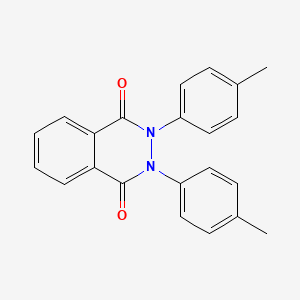

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
